1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. This compound is classified under ureas, which are characterized by the presence of the functional group -NH2CO-. The specific compound is notable for its structural complexity, incorporating both a fluorinated aromatic ring and a piperidine derivative, which may enhance its biological activity.
The compound's CAS number is 2034590-77-5, and its molecular formula is with a molecular weight of approximately 349.4 g/mol. It falls under the category of urea derivatives, which are often utilized in drug design due to their ability to interact with various biological targets.
The synthesis of 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea typically involves several key steps:
The molecular structure of 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea features:
The InChI Key for this compound is UXZDXXTZINMJFT-UHFFFAOYSA-N, and its canonical SMILES representation is C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3CCOCC3
, indicating its complex connectivity.
The compound can participate in various chemical reactions typical for ureas:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.
The physical properties of 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea include:
The compound has potential applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2